

GS-7682: A Novel C-Nucleoside Prodrug with Broad-Spectrum Antiviral Activity

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Compound of Interest

Compound Name: GS-7682

Cat. No.: B15567376

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-7682 is a novel investigational phosphoramidate prodrug of a 4'-cyano-modified C-nucleoside, GS-646089. It has demonstrated potent and broad-spectrum antiviral activity against a range of respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).^{[1][2][3][4][5]} Developed by Gilead Sciences, **GS-7682** is designed for targeted delivery to the lungs via inhalation. Once inside the cell, **GS-7682** is metabolized to its active triphosphate form, GS-646939 (also referred to as 2-NTP), which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the available data on **GS-7682**, including its mechanism of action, in vitro antiviral activity, metabolic pathway, and preclinical efficacy.

Mechanism of Action

GS-7682 is a prodrug, meaning it is administered in an inactive form and must be converted into its active form within the body. The lipophilic prodrug moieties facilitate its entry into target cells.

Once inside the cell, **GS-7682** undergoes a series of metabolic steps:

- **Ester Cleavage:** Cellular hydrolases cleave the ester groups of the phosphoramidate moiety.

- **Phosphoramidase/Lysosomal Cleavage:** The P-N bond is cleaved, releasing the nucleoside monophosphate (NMP) form, GS-646089-monophosphate.
- **Phosphorylation:** Cellular kinases further phosphorylate the monophosphate to the diphosphate and then to the active triphosphate metabolite, GS-646939.

The active triphosphate, GS-646939, is a structural analog of adenosine triphosphate (ATP). It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Incorporation of GS-646939 into the growing viral RNA chain leads to chain termination, thus halting viral replication.

Enzyme kinetic studies have shown that the RNA-dependent RNA polymerases (RdRps) of human rhinovirus type 16 (HRV-16) and enterovirus 71 incorporate GS-646939 with a 20-50-fold higher efficiency than the natural ATP counterpart. The RdRp complexes of RSV and hMPV incorporate both GS-646939 and ATP with similar efficiency. In contrast, human mitochondrial RNA polymerase shows no significant incorporation of GS-646939, indicating a degree of selectivity for viral polymerases.

Data Presentation

Table 1: In Vitro Antiviral Activity of GS-7682

Virus Family	Virus	Cell Line	EC50 (nM)
Pneumoviridae	Respiratory Syncytial Virus (RSV)	HEp-2, NHBE	3 - 46
Human Metapneumovirus (hMPV)	-	210 ± 50	
Picornaviridae	Human Rhinovirus (RV)	-	54 - 61
Enterovirus (EV)	-	83 - 90	

EC50: The concentration of a drug that gives half-maximal response. NHBE: Normal Human Bronchial Epithelial cells. Data sourced from.

Table 2: In Vitro Metabolism of GS-7682

Cell Type	Compound Concentration	Active Triphosphate (GS-646939) Formed
Primary Human Bronchial Epithelial (HBE) Cells	1 μ M	High concentrations
HBE cells from COPD or asthma donors	1 μ M	High concentrations
-	-	916 \pm 324 pmol/10 ⁶ cells

Data sourced from.

Experimental Protocols

In Vitro Antiviral Activity Assays

The antiviral potency of **GS-7682** was evaluated in various cell lines, including HEp-2 cells and normal human bronchial epithelial (NHBE) cells. The specific protocols for determining the EC50 values involved infecting the cells with the respective viruses in the presence of varying concentrations of **GS-7682**. After an incubation period, the viral yield was quantified, and the EC50 value was calculated as the drug concentration required to reduce the viral yield by 50% compared to untreated controls.

Intracellular Metabolism Studies

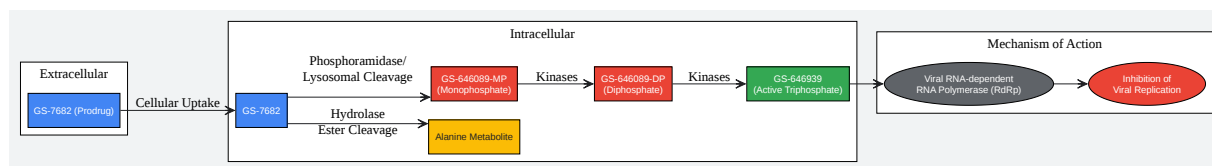
To assess the conversion of **GS-7682** to its active triphosphate form, intracellular metabolism analyses were conducted in primary human bronchial epithelial (HBE) cells, including those from healthy donors and donors with COPD or asthma. The cells were treated with a specified concentration of **GS-7682** (e.g., 1 μ M). At various time points, the cells were harvested, and the intracellular concentrations of the parent compound, the nucleoside (GS-646089), and the mono-, di-, and triphosphate metabolites were quantified using analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

In Vivo Efficacy in African Green Monkeys

The in vivo antiviral efficacy of **GS-7682** was evaluated in an African Green Monkey model of RSV infection. The animals were infected with RSV and then treated with **GS-7682** administered as a once-daily intratracheal nebulized aerosol. The primary endpoint was the reduction in viral loads in the lower respiratory tract. This study demonstrated significant reductions in viral loads in the treated animals, supporting the potential for inhaled delivery of **GS-7682**.

Visualizations

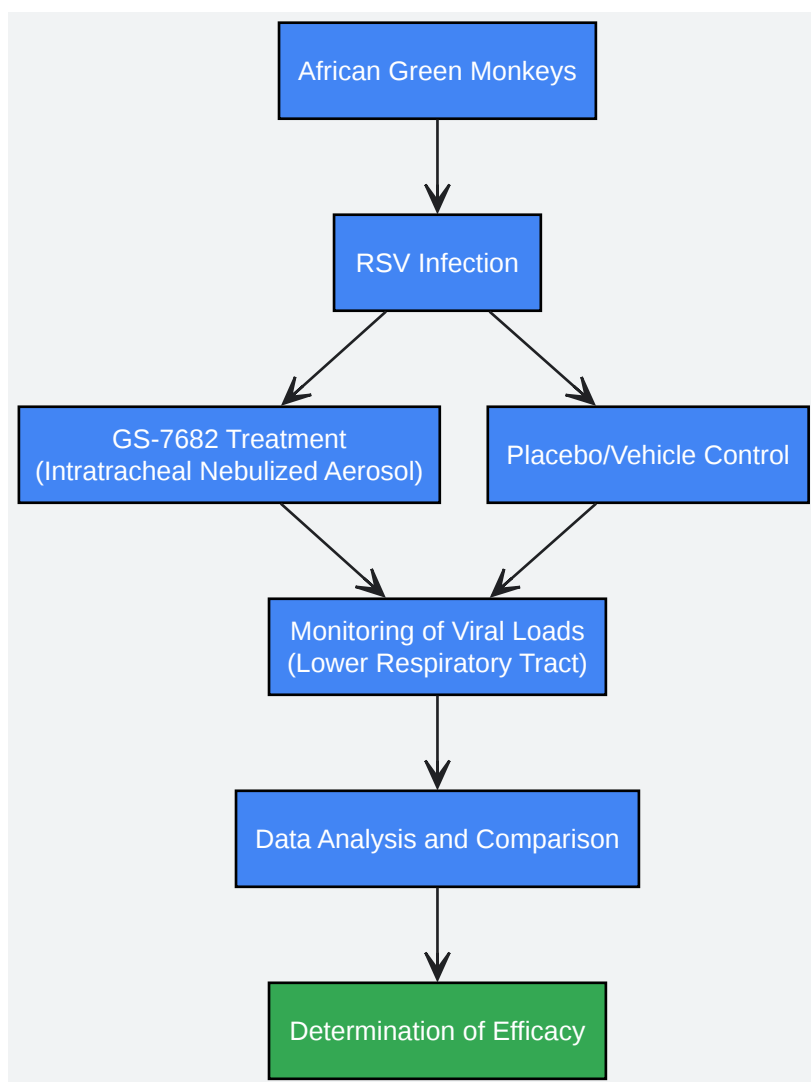
Diagram 1: Intracellular Metabolic Activation of GS-7682



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Caption: Proposed intracellular metabolic pathway of **GS-7682**.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for the in vivo efficacy study of **GS-7682**.

Conclusion and Future Directions

GS-7682 represents a promising development in the search for effective antiviral therapies for common respiratory infections. Its broad-spectrum activity, coupled with a targeted delivery approach, highlights its potential as a valuable therapeutic agent. The rapid and efficient intracellular conversion to the active triphosphate, GS-646939, underscores the effectiveness of its prodrug design. Preclinical studies have demonstrated significant in vivo efficacy in reducing viral loads in a relevant animal model. Further research and clinical development will be crucial to fully elucidate the safety and efficacy profile of **GS-7682** in humans and to determine its role in the clinical management of respiratory viral diseases. The overall profile

supports further development of inhaled **GS-7682**, or alternative prodrugs of its parent nucleoside, as a potential therapeutic for pneumo- and picornaviruses.

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